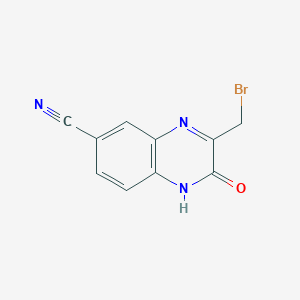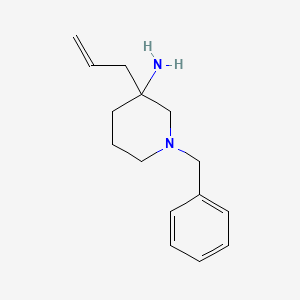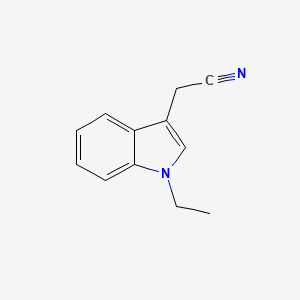
3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trimethylsilylethoxymethyl group in this compound adds unique properties that can be exploited in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the trimethylsilylethoxymethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as nickel and palladium .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different amine derivatives.
科学的研究の応用
3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
作用機序
The mechanism of action of 3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine involves its interaction with molecular targets, such as enzymes and receptors. The trimethylsilylethoxymethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules . The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
類似化合物との比較
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its basic properties and wide range of applications.
1-Methylimidazole: A derivative with a methyl group at the nitrogen atom, used in various chemical reactions and as a solvent.
2-Methylimidazole: Another derivative with a methyl group at the carbon atom, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is unique due to the presence of the trimethylsilylethoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .
特性
分子式 |
C9H19N3OSi |
|---|---|
分子量 |
213.35 g/mol |
IUPAC名 |
3-(2-trimethylsilylethoxymethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-11-6-9(12)10/h6-7H,4-5,8,10H2,1-3H3 |
InChIキー |
UBQLHUHCRJVFFI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=NC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







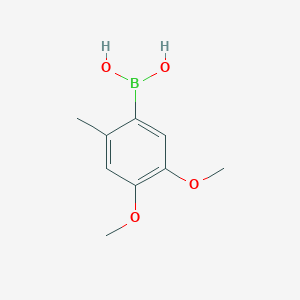
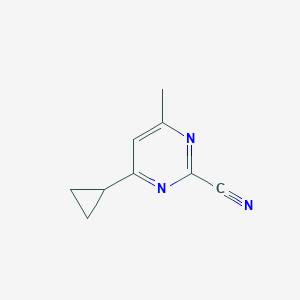
![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)

![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
